molecular formula C16H14O8 B133356 Cedrin CAS No. 75513-81-4

Cedrin

Cat. No. B133356
CAS RN: 75513-81-4
M. Wt: 334.28 g/mol
InChI Key: NZRLODDQFPZTPM-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cedrin is a natural flavonoid that can be found in Cedrus deodara . It has been shown to protect PC12 cells against neurotoxicity induced by Aβ1-42 . This protective effect is related to the inhibition of oxidative stress, improvement of mitochondrial dysfunction, and suppression of apoptosis .


Synthesis Analysis

Cedrin is a complex tricyclic sesquiterpene . The total synthesis of its ring system has been reported in several studies . The synthesis involves strategic bond cleavages .


Molecular Structure Analysis

Cedrin has the molecular formula C16H14O8 . Its molecular weight is 334.28 g/mol . The InChI of Cedrin is InChI=1S/C16H14O8/c1-5-7 (17)4-10-11 (12 (5)20)14 (22)15 (23)16 (24-10)6-2-8 (18)13 (21)9 (19)3-6/h2-4,15-21,23H,1H3/t15-,16+/m0/s1 .


Physical And Chemical Properties Analysis

Cedrin has a molecular weight of 334.28 g/mol . It is a solid substance with a storage temperature of -20°C . The quality control standard for Cedrin is >98.0% H-NMR .

Scientific Research Applications

Antibacterial Activity

Cedrin has demonstrated antibacterial effects. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Further studies are needed to elucidate its mechanism of action and optimize its use in combating bacterial infections .

Antifungal Properties

In addition to its antibacterial activity, Cedrin exhibits antifungal effects. Investigations have focused on its efficacy against fungal pathogens. Understanding its mode of action and identifying specific targets could enhance its application in antifungal therapies .

Cardioprotective Effects

Studies suggest that Cedrin may offer cardioprotective benefits. It has been investigated for its ability to protect cardiac cells against oxidative stress and apoptosis. Researchers are intrigued by its potential role in preventing cardiovascular diseases .

Neuroprotective Potential

Cedrin has been studied in the context of neuroprotection. Specifically, it shows protective effects on PC12 cells against neurotoxicity induced by amyloid β1-42. These effects are attributed to the inhibition of oxidative stress, improvement of mitochondrial function, and suppression of apoptosis .

Metabolomics Research

Cedrin finds application in metabolomics studies. Its presence in plant sources and its bioactivity make it a valuable compound for profiling and understanding metabolic pathways. Researchers use it as a reference standard in metabolomic analyses .

Phytochemical Investigations

Cedrin contributes to the rich diversity of phytochemicals found in plants. Researchers explore its biosynthesis, distribution, and ecological roles. Its unique chemical structure and potential health benefits make it an interesting subject for further investigation .

Mechanism of Action

Cedrin is a bioactive natural compound commonly found in plants such as Cedrus deodara and Pinus ayacahuite . This dihydroflavonol has been the subject of various studies due to its range of biological activities, including antibacterial, antifungal, cardioprotective, and neuroprotective properties .

Target of Action

Cedrin primarily targets PC12 cells, a line of rat pheochromocytoma cells widely used in scientific research . These cells are often used as a model for neuronal differentiation and neurotoxicity studies .

Mode of Action

Cedrin’s mode of action is related to the inhibition of oxidative stress, improvement of mitochondrial dysfunction, and suppression of apoptosis . It interacts with its targets, the PC12 cells, and induces protective effects against the neurotoxicity induced by amyloid β1-42 .

Result of Action

The molecular and cellular effects of Cedrin’s action include the reduction of reactive oxygen species overproduction, increase in the activity of superoxide dismutase, and decrease in malondialdehyde content . Additionally, Cedrin has been observed to prevent the loss of mitochondrial membrane potential and mitochondrial permeability transition pore opening in PC12 cells, and suppress elevated Caspase-3 activity, downregulated Bcl-2, and upregulated Bax .

Action Environment

Cedrin is derived from plants native to the Western Himalayas in Eastern Afghanistan, Northern Pakistan, North-Central India, South Western Tibet, and Western Nepal . The environmental factors in these regions, such as altitude, climate, and soil composition, may influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O8/c1-5-7(17)4-10-11(12(5)20)14(22)15(23)16(24-10)6-2-8(18)13(21)9(19)3-6/h2-4,15-21,23H,1H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRLODDQFPZTPM-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cedrin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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